molecular formula C8H11BrClNO B13487012 3-bromo-4-methoxy-N-methylaniline hydrochloride

3-bromo-4-methoxy-N-methylaniline hydrochloride

Cat. No.: B13487012
M. Wt: 252.53 g/mol
InChI Key: KDHJMGTVCUMRAU-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-methylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of a bromine atom, a methoxy group, and a methylated aniline moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-methylaniline hydrochloride typically involves the bromination of 4-methoxyaniline followed by methylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like acetic acid. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-4-methoxy-N-methylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-methylaniline
  • 3-methoxy-4-methylaniline
  • 4-bromo-3-methylaniline
  • 3-bromo-N-methylaniline

Uniqueness

3-bromo-4-methoxy-N-methylaniline hydrochloride is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in various applications .

Properties

Molecular Formula

C8H11BrClNO

Molecular Weight

252.53 g/mol

IUPAC Name

3-bromo-4-methoxy-N-methylaniline;hydrochloride

InChI

InChI=1S/C8H10BrNO.ClH/c1-10-6-3-4-8(11-2)7(9)5-6;/h3-5,10H,1-2H3;1H

InChI Key

KDHJMGTVCUMRAU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)OC)Br.Cl

Origin of Product

United States

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